molecular formula C16H14O5 B192039 Oxypeucedanin CAS No. 737-52-0

Oxypeucedanin

Cat. No. B192039
CAS RN: 737-52-0
M. Wt: 286.28 g/mol
InChI Key: QTAGQHZOLRFCBU-UHFFFAOYSA-N
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Description

Oxypeucedanin (OP) is a linear furanocoumarin that structurally contains an epoxide ring . It has been majorly isolated from ethyl acetate-soluble partitions of several genera, particularly Angelica, Ferulago, and Prangos of the Apiaceae family; and Citrus, belonging to the Rutaceae family .


Synthesis Analysis

Oxypeucedanin has been majorly isolated from ethyl acetate-soluble partitions of several genera . The methanolic extract of Angelica dahurica roots has been analytically characterized as the richest natural OP source . In order to explore potential drug candidates, oxypeucedanin, its derivatives, and semi-synthetically optimized analogues can be considered for the complementary assessments of biological assays .


Molecular Structure Analysis

Oxypeucedanin (OP, C16H14O5, molecular weight: 286.28 g/mol, 4-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one) is a linear furanocoumarin containing an epoxide ring .


Chemical Reactions Analysis

Oxypeucedanin was evaluated for its abilities in molecular docking. The results exhibited dock scores of −7.52 and −4.23 kcal/mol against AChE (1EVE) and BChE (1P01), respectively .


Physical And Chemical Properties Analysis

Oxypeucedanin has a molecular formula of C16H14O5 and a molecular weight of 286.28 g/mol .

Scientific Research Applications

  • Neuropharmacological Properties : Oxypeucedanin impacts gene expression in neuroblastoma cells, influencing protein metabolism, intramembrane protein trafficking, and electron transport. It also modulates the MAPK signaling pathway, which may underlie its various pharmacological effects, including anti-proliferation and anti-inflammation (Choi et al., 2011).

  • Anticancer Activity : In human prostate carcinoma cells, oxypeucedanin has demonstrated the ability to inhibit cell growth, induce cell death, and cause G2-M arrest in cell cycle progression. This suggests its potential as an anticancer agent (Kang et al., 2009).

  • Cardiovascular Implications : Oxypeucedanin inhibits the hKv1.5 current, a property that could make it a candidate for antiarrhythmic drugs for atrial fibrillation, as it prolongs the action potential duration of cardiac muscle (Eun et al., 2005).

  • Chemotaxonomy and Bioactivities : Oxypeucedanin is isolated from several plant genera and has been noted for its antiproliferative, cytotoxic, anti-influenza, and antiallergic activities in preclinical studies (Mottaghipisheh, 2021).

  • Pharmacokinetics and Bioavailability : A study on rats provided insights into the pharmacokinetics and bioavailability of oxypeucedanin, indicating its linear kinetics characteristics and poor oral absorption (Zheng et al., 2022).

  • Interaction with Cytochrome P450 Enzymes : Oxypeucedanin acts as a mechanism-based inactivator of CYP2B6 and CYP2D6, which has implications for its use in herbal medicines and potential drug interactions (Zhang et al., 2021).

  • Anti-Inflammatory Effects in Lung Injury : Oxypeucedanin has shown efficacy in reducing inflammation and maintaining lung air-blood barrier integrity in models of acute lung injury, suggesting its potential for therapeutic use in such conditions (Du et al., 2022).

  • Anticonvulsant Properties : Oxypeucedanin has been observed to have anticonvulsant effects in seizure models, indicating its potential as a neuroprotective agent (Łuszczki et al., 2010).

Safety And Hazards

Oxypeucedanin is harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves, and ensuring adequate ventilation .

Future Directions

In order to explore potential drug candidates, oxypeucedanin, its derivatives, and semi-synthetically optimized analogues can be considered for the complementary assessments of biological assays . More trials are necessary to define the doses and treatment guidelines and its usefulness against other pathologies such as cancer or bacterial infections .

properties

IUPAC Name

4-[(3,3-dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-16(2)13(21-16)8-19-15-9-3-4-14(17)20-12(9)7-11-10(15)5-6-18-11/h3-7,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTAGQHZOLRFCBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)COC2=C3C=CC(=O)OC3=CC4=C2C=CO4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (R)-Oxypeucedanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-[(3,3-Dimethyloxiran-2-yl)methoxy]furo[3,2-g]chromen-7-one

CAS RN

737-52-0, 3173-02-2
Record name Oxypeucadanin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000737520
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-[(3,3-dimethyloxiranyl)methoxy]-7H-Furo[3,2-g][1]benzopyran-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OXYPEUCEDANIN, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AL8MV76MSB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-Oxypeucedanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

104 - 105 °C
Record name (R)-Oxypeucedanin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030622
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,560
Citations
J Mottaghipisheh - Plants, 2021 - mdpi.com
The present review comprehensively gathered phytochemical, bioactivity, and pharmacokinetic reports on a linear furanocoumarin, namely oxypeucedanin. Oxypeucedanin (OP), which …
Number of citations: 6 www.mdpi.com
TJ Kang, SY Lee, RP Singh, R Agarwal, DS Yim - Acta Oncologica, 2009 - Taylor & Francis
Purpose. Oxypeucedanin has been reported to have various biological activities. We investigated the efficacy of a coumarin compound, oxypeucedanin, from Ostericum koreanum …
Number of citations: 72 www.tandfonline.com
SM RAZAVI, S Zahri, Z Motamed, G Ghasemi - 2010 - sid.ir
… Our results revealed that oxypeucedanin exhibit considerable phytotoxic activity and might play … No antipathogenic and antioxidant activity were found for oxypeucedanin in this study. …
Number of citations: 17 www.sid.ir
L Du, J Zhang, X Zhang, C Li, Q Wang, G Meng… - Aging (Albany …, 2022 - ncbi.nlm.nih.gov
… Oxypeucedanin is a natural product with a wide range of pharmacological functions. This study aimed to determine the effect of oxypeucedanin … found that oxypeucedanin modulated the …
Number of citations: 3 www.ncbi.nlm.nih.gov
SK Chaudhary, O Ceska, C Tétu, PJ Warrington… - Planta …, 1986 - thieme-connect.com
… oxypeucedanin to its hydrate by the opening of the epoxide ring (25). While oxypeucedanin … furocoumarins in various umbelliferous fruits, oxypeucedanin hydrate was not detected. The …
Number of citations: 62 www.thieme-connect.com
JS Eun, JA Park, BH Choi, SK Cho, DK Kim… - Biological and …, 2005 - jstage.jst.go.jp
… Furthermore, we discovered that oxypeucedanin prolonged the APD of … oxypeucedanin on APD in human ventricular muscle, the results in Fig. 6 suggest indirectly that oxypeucedanin …
Number of citations: 25 www.jstage.jst.go.jp
SH Park, JY Hong, HJ Park, SK Lee - Molecules, 2020 - mdpi.com
Oxypeucedanin (OPD), a furocoumarin compound from Angelica dahurica (Umbelliferae), exhibits potential antiproliferative activities in human cancer cells. However, the underlying …
Number of citations: 7 www.mdpi.com
G Sevin, E Alan, S Demir, G Albayrak, T Demiroz… - Journal of …, 2022 - Elsevier
… of (+)-oxypeucedanin was found to be similar in view of E max to positive control H 2 S donor Na 2 S. (+)-Oxypeucedanin … Augmentation of H 2 S synthesis with (+)-oxypeucedanin was …
Number of citations: 10 www.sciencedirect.com
JJ Łuszczki, M Andres-Mach, M Gleńsk… - Pharmacological …, 2010 - Springer
… and left for final oxypeucedanin precipitation. The precipitated oxypeucedanin was recrystallized, and we obtained 0.6 g of pure oxypeucedanin. The identity of oxypeucedanin was con…
Number of citations: 75 link.springer.com
W Dong, ZG Liao, GW Zhao, XJ Guan, J Zhang… - Molecules, 2018 - mdpi.com
P-glycoprotein affects the transport of numerous drugs including chemotherapeutic drugs vincristine sulfate (VCR) and docetaxel (DTX), and is one of the main causes for multidrug …
Number of citations: 15 www.mdpi.com

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